molecular formula C13H13NO3S B3152226 ethyl 2-acetamido-1-benzothiophene-3-carboxylate CAS No. 7311-77-5

ethyl 2-acetamido-1-benzothiophene-3-carboxylate

Cat. No.: B3152226
CAS No.: 7311-77-5
M. Wt: 263.31 g/mol
InChI Key: DXSZZVLIKNFFIF-UHFFFAOYSA-N
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Description

Significance of the Benzothiophene (B83047) Heterocyclic System in Modern Chemical Research

The benzothiophene heterocyclic system is a cornerstone in modern chemical research, particularly in the fields of medicinal chemistry and materials science. ktu.edu Its rigid, planar structure and the presence of a sulfur atom provide unique electronic and steric properties that allow for diverse chemical modifications and biological interactions. nih.gov

In the realm of drug discovery, the benzothiophene nucleus is recognized as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of a wide array of therapeutic agents. researchgate.net The structural similarities of benzothiophene derivatives to endogenous molecules allow them to interact with various biological receptors and enzymes. researchgate.net

The significance of this scaffold is underscored by its presence in several commercially available drugs. For instance, Raloxifene, a selective estrogen receptor modulator, is used to treat osteoporosis, while Zileuton is an inhibitor of leukotriene synthesis for the management of asthma. ktu.edu Sertaconazole is another example, utilized as an antifungal agent. malayajournal.org The broad spectrum of pharmacological activities exhibited by benzothiophene derivatives is extensive and includes:

Anticancer: Compounds are being investigated for their ability to inhibit tumor growth and proliferation. researchgate.netnih.gov

Anti-inflammatory: Derivatives have shown potential in modulating inflammatory pathways. ktu.eduresearchgate.net

Antimicrobial: This class of compounds has demonstrated efficacy against various bacterial and fungal strains. researchgate.netresearchgate.net

Antitubercular: Research has highlighted their potential in combating Mycobacterium tuberculosis. nih.gov

Antidiabetic: Certain derivatives are being explored for their role in managing diabetes. researchgate.netnih.gov

Anticonvulsant: The scaffold is a basis for the development of agents to control seizures. researchgate.net

The following table provides a summary of some key biological activities associated with the benzothiophene scaffold:

Biological ActivityTherapeutic AreaReference
AnticancerOncology nih.gov, researchgate.net
Anti-inflammatoryImmunology ktu.edu, researchgate.net
AntimicrobialInfectious Diseases researchgate.net, researchgate.net
AntitubercularInfectious Diseases nih.gov
AntidiabeticEndocrinology nih.gov, researchgate.net
AnticonvulsantNeurology researchgate.net

Ethyl 2-acetamido-1-benzothiophene-3-carboxylate is classified as a substituted benzothiophene. The core of the molecule is the bicyclic 1-benzothiophene (also known as benzo[b]thiophene) ring system. This is further functionalized at the 2- and 3-positions of the thiophene (B33073) ring.

The systematic IUPAC (International Union of Pure and Applied Chemistry) nomenclature for this compound is This compound . The numbering of the benzothiophene ring system starts from the sulfur atom as position 1. The name is derived as follows:

1-benzothiophene: Indicates the core bicyclic structure.

3-carboxylate: A carboxylate group is attached at the 3-position.

ethyl: The carboxylate group is an ethyl ester.

2-acetamido: An acetamido group (CH3CONH-) is attached at the 2-position.

A closely related and often studied analog is ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate . researchgate.netnih.gov In this derivative, the benzene (B151609) ring of the benzothiophene is partially saturated, resulting in a cyclohexene (B86901) ring fused to the thiophene. nih.gov

ComponentDescription
Core Scaffold 1-Benzothiophene (Benzo[b]thiophene)
Position 2 Substituent Acetamido group
Position 3 Substituent Ethyl carboxylate group

Overview of Research Trajectories for Substituted Benzothiophenes

Research into substituted benzothiophenes is a dynamic and evolving field, driven by the quest for new and improved therapeutic agents and functional materials. nih.govchemistryviews.org Current research trajectories are multifaceted and focus on several key areas:

Synthesis of Novel Derivatives: A primary focus is the development of efficient and regioselective synthetic methodologies to access a wide diversity of substituted benzothiophenes. malayajournal.orgchemistryviews.org This includes the use of transition-metal-catalyzed cross-coupling reactions and domino protocols to construct complex molecular architectures. malayajournal.orgnih.gov The preparation of substituted benzothiophenes can be challenging, and existing methods often have limitations regarding the type and placement of substituents. chemistryviews.org

Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding the relationship between the chemical structure of benzothiophene derivatives and their biological activity. researchgate.net By systematically modifying the substituents on the benzothiophene core, medicinal chemists aim to identify the key structural features responsible for eliciting a desired pharmacological response and to optimize the potency and selectivity of lead compounds. researchgate.net

Exploration of New Biological Targets: Researchers are continuously exploring the potential of benzothiophene derivatives to interact with novel biological targets implicated in a range of diseases. nih.gov This includes investigations into their roles as enzyme inhibitors, receptor agonists or antagonists, and modulators of protein-protein interactions.

Development of Advanced Materials: Beyond medicinal chemistry, benzothiophene-containing compounds are being investigated for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics, owing to their fluorescent properties. ktu.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-acetamido-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(16)11-9-6-4-5-7-10(9)18-12(11)14-8(2)15/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSZZVLIKNFFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Acetamido 1 Benzothiophene 3 Carboxylate and Analogues

Foundational Strategies for Benzothiophene (B83047) Core Construction

The construction of the bicyclic benzothiophene ring system is the critical step in synthesizing the target molecule and its derivatives. Various synthetic strategies have been developed to achieve this, each with its own advantages regarding substrate scope, efficiency, and functional group tolerance.

Cyclization Reactions for Direct Scaffold Formation

Cyclization reactions represent a fundamental approach to forming the benzothiophene core, typically by creating a key carbon-sulfur or carbon-carbon bond to close the thiophene (B33073) ring onto a benzene (B151609) precursor.

Electrophilic Cyclization : A common strategy involves the electrophilic cyclization of precursors like o-alkynyl thioanisoles. nih.gov For instance, the reaction of o-alkynyl thioanisoles with a dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt proceeds in excellent yields at room temperature, introducing a thiomethyl group at the 3-position. nih.gov Similarly, iodine has been used to catalyze the ring-closure of substituted thiophenols with alkynylcarboxylates in a solvent-free environment at elevated temperatures. rsc.org

Base-Catalyzed Cyclization : Bases can be employed to promote the cyclization process. One such method involves reacting 2-nitrochalcones with elemental sulfur in the presence of N,N-diisopropylethylamine (DIPEA) to furnish 2-benzoylbenzo[b]thiophenes. rsc.org Another approach utilizes a base-promoted propargyl-allenyl rearrangement followed by cyclization and allyl migration. researchgate.net

Acid-Catalyzed Cyclization : Arylmercapto acetals can be cyclized using catalysts like Amberlyst A-15 in boiling toluene to form the benzothiophene skeleton. chemicalbook.com Additionally, silica gel can promote a protonative intramolecular cyclization of ynamides that contain an o-(methylthio)aryl group, directly yielding functionalized 2-amidobenzo[b]thiophenes. organic-chemistry.org

Oxidative Cyclization : The oxidative cyclization of α-mercaptocinnamic acid using iodine or potassium ferricyanide (K3Fe(CN)6) in an alkaline solution can also produce the benzothiophene ring system. chemicalbook.com

Transition Metal-Catalyzed Synthetic Pathways to Benzothiophenes

Transition metals are powerful tools in modern organic synthesis, enabling the construction of benzothiophenes through various cross-coupling and annulation reactions. benthamdirect.comnih.gov These methods often provide high yields and functional group compatibility. researchgate.net

Palladium Catalysis : Palladium catalysts are widely used. A Pd(II)-catalyzed Sonogashira type cross-coupling between 2-iodothiophenol and phenylacetylene has been developed to produce 2-substituted benzo[b]thiophenes. researchgate.net Another palladium-catalyzed carbonylative approach transforms 2-(methylthio)phenylacetylenes into benzothiophene-3-carboxylic esters using carbon monoxide and an alcohol under aerobic conditions. nih.govacs.org This process is catalyzed by a simple PdI2/KI system and can yield the desired products in fair to high yields (57–83%). nih.govacs.org

Copper Catalysis : Copper catalysts facilitate C-S bond formation. In one method, (2-iodophenylimino)triphenylphosphorane reacts with thiocarboxylic acids in the presence of CuI and 1,10-phenanthroline to yield benzothiophenes via a sequential Ullmann-type C-S coupling and subsequent Wittig reaction. organic-chemistry.org Copper has also been used to catalyze the reaction of 2-bromo alkynyl benzenes with sodium sulfide through a thiolation annulation process to furnish 2-substituted benzothiophenes. rsc.org

Gold Catalysis : Gold-catalyzed carbothiolation provides an atom-economic route to 2,3-disubstituted benzothiophenes from α-alkoxy alkylortho-alkynyl phenyl sulfides. rsc.orgorganic-chemistry.org

Rhodium Catalysis : Rhodium(III)-catalyzed ortho-alkenylation of aryl sulfoxides, followed by an acid-induced interrupted Pummerer cyclization, affords 2,3-disubstituted benzothiophenes. rsc.org

Interactive Table: Transition Metals in Benzothiophene Synthesis
Metal Catalyst SystemPrecursorsProduct TypeReference
PdI2/KI2-(Methylthio)phenylacetylenes, CO, AlcoholBenzothiophene-3-carboxylic esters nih.govacs.org
CuI / 1,10-phenanthroline(2-Iodophenylimino)triphenylphosphorane, Thiocarboxylic acidsBenzothiophenes organic-chemistry.org
Gold(I) catalystα-Alkoxy alkylortho-alkynyl phenyl sulfides2,3-Disubstituted benzothiophenes rsc.orgorganic-chemistry.org
Rh(III) catalystAryl sulfoxides2,3-Disubstituted benzothiophenes rsc.org

One-Pot and Multicomponent Reactions for Efficient Synthesis

To improve synthetic efficiency, one-pot and multicomponent reactions (MCRs) have been developed, allowing for the construction of complex benzothiophene structures from simple starting materials in a single operation. tandfonline.com

Gewald Reaction : The Gewald reaction is a classic MCR that combines an aldehyde or ketone, an activated nitrile, and elemental sulfur in the presence of a base. ijcmas.com This method is particularly relevant as it can produce 2-aminothiophene derivatives, which are direct precursors to the target molecule's scaffold. ijcmas.com

Zirconocene-Mediated Synthesis : A one-pot method transforms an aryl bromide, an internal alkyne, and sulfur dichloride into a polysubstituted benzothiophene in high yield by generating and trapping a zirconocene complex of a substituted benzyne. acs.org

Iodine-Mediated Cyclization-Alkylation : A novel one-pot, two-step reaction combines three simple reagents to synthesize highly functionalized 2,3-disubstituted benzo[b]thiophenes. morressier.com The process involves an electrophilic iodocyclization followed by an iodine-catalyzed alkylation with a 1,3-diketone nucleophile under mild conditions. morressier.com

Domino Reactions : An amine-promoted three-component domino reaction has been developed for the synthesis of medicinally important benzothiophene derivatives. researchgate.net This strategy benefits from using water as an environmentally friendly solvent and demonstrates good functional group tolerance and high yields. researchgate.net

Application of Aryne Chemistry in Benzothiophene Synthesis

Aryne chemistry offers a powerful and direct one-step method for synthesizing multisubstituted benzothiophenes. This approach involves the reaction of aryne intermediates with organosulfur compounds. nih.gov

A facile synthesis of benzothiophenes has been developed from easily available o-silylaryl triflates (as aryne precursors) and alkynyl sulfides. nih.govrsc.orgrsc.org The reaction proceeds in a one-step intermolecular fashion, affording a wide range of 3-substituted benzothiophenes. semanticscholar.orgresearchgate.net This method exhibits good functional group tolerance, enabling the synthesis of diverse and complex benzothiophene derivatives that are difficult to access via conventional methods. nih.govrsc.org The reaction is believed to start with the nucleophilic attack of the sulfur atom of the alkynyl sulfide onto the aryne intermediate, followed by ring-closure. nih.gov

Stereoselective Synthesis of Chiral Benzothiophene Derivatives

While ethyl 2-acetamido-1-benzothiophene-3-carboxylate itself is an achiral molecule, the development of stereoselective methods is crucial for synthesizing chiral derivatives, which are of significant interest in medicinal chemistry.

Asymmetric Hydrogenation : Chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides can be obtained with high yields and excellent enantioselectivities (up to >99% ee) through the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. rsc.org This method is effective even for substrates with sterically hindered groups. rsc.org

Enantiospecific Coupling : A transition-metal-free method for synthesizing enantioenriched 2,3-disubstituted benzothiophenes has been reported. nih.govresearchgate.net The process involves the C2-alkylation of benzothiophene S-oxides with boronic esters. nih.gov The reaction proceeds through a lithiation-borylation sequence, and a subsequent Pummerer-type 1,2-metalate shift occurs with complete enantiospecificity. nih.govresearchgate.net This approach is notable as it does not require a directing group at the C3-position. nih.gov

Introduction and Modification of the Acetamido and Ethyl Carboxylate Moieties

The introduction of the specific substituents at the C2 (acetamido) and C3 (ethyl carboxylate) positions can be achieved either by building the ring with these functionalities already in place or by functionalizing a pre-formed benzothiophene core.

Synthesis via Functionalized Precursors : A highly efficient route involves using a multicomponent reaction, such as the Gewald synthesis, to create a 2-amino-3-carboxylate substituted thiophene core. ijcmas.com For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be synthesized directly. ijcmas.commdpi.com The resulting 2-amino group can then be readily acylated to the desired 2-acetamido group. Acylation with chloroacetyl chloride or cyanoacetic acid followed by further condensation are common methods to achieve this transformation. ijcmas.commdpi.com

Post-Cyclization Functionalization : Alternatively, a pre-formed benzothiophene ring can be functionalized.

Introduction of the Carboxylate Group : A palladium-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequence can directly synthesize benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes. nih.gov This method allows for the direct incorporation of the ester moiety during the ring-forming process. Another approach is the C-H carboxylation of a benzothiophene using CO2, followed by esterification. researchgate.net

Introduction of the Acetamido Group : The 2-amino group can be introduced onto the benzothiophene ring through methods such as copper-catalyzed C-H amination. organic-chemistry.orgnih.gov Following the introduction of the amino group, a standard acylation reaction with acetic anhydride or acetyl chloride would yield the final acetamido functionality.

Acylation Reactions for the 2-Acetamido Group Formation

The introduction of the 2-acetamido group is a critical step in the synthesis of the target compound. This is typically achieved through the acylation of a 2-aminobenzothiophene precursor. A common and effective method for this transformation is the use of acetic anhydride.

The reaction of 2-aminothiophene derivatives with acetic anhydride, often under reflux conditions, provides the corresponding N-acetylated products in high yields mdpi.com. For instance, the treatment of 1-(2-amino-3-thienyl)ethanone with excess acetic anhydride under reflux for a short duration (e.g., 15 minutes), followed by quenching with water, has been shown to yield N-(3-acetyl-2-thienyl)acetamide in a 95% yield mdpi.com. This method highlights the efficiency and high conversion rates achievable with acetic anhydride for the acylation of amino groups on the thiophene ring.

The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, followed by the elimination of a molecule of acetic acid, resulting in the formation of the stable amide linkage. The stability of the resulting acetamido group is a key feature, making this a reliable synthetic step. In some cases, the acylation can be carried out in the presence of a base to neutralize the acetic acid byproduct and drive the reaction to completion.

Table 1: Examples of Acylation Reactions for 2-Acetamido Group Formation
Starting MaterialAcylating AgentReaction ConditionsProductYield (%)Reference
1-(2-Amino-3-thienyl)ethanoneAcetic AnhydrideReflux, 15 minN-(3-Acetyl-2-thienyl)acetamide95 mdpi.com
2-AminobenzothiopheneAcetic AnhydrideNot specified2-AcetamidobenzothiopheneNot specified

Esterification Techniques for the 3-Carboxylate Functionalization

The formation of the ethyl ester at the 3-position of the benzothiophene ring is another crucial transformation. The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst masterorganicchemistry.commasterorganicchemistry.com.

In the context of synthesizing this compound, the precursor would be 2-acetamido-1-benzothiophene-3-carboxylic acid. This carboxylic acid can be heated with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), to yield the desired ethyl ester masterorganicchemistry.comtandfonline.com. The reaction is an equilibrium process, and to drive it towards the product side, a large excess of the alcohol (ethanol) is often used, which can also serve as the solvent masterorganicchemistry.commasterorganicchemistry.com. The removal of water as it is formed also helps to shift the equilibrium towards the ester product masterorganicchemistry.com.

Alternative esterification methods can also be employed, particularly for substrates that may be sensitive to strong acidic conditions. These can include reaction with ethyl iodide in the presence of a base, or the use of coupling agents to activate the carboxylic acid towards reaction with ethanol. A palladium-catalyzed carbonylative approach has been reported for the synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, CO, and an alcohol, demonstrating the versatility of modern catalytic methods in achieving this functionalization with fair to high yields (57–83%) acs.orgnih.gov.

Table 2: Esterification Conditions for Carboxylate Functionalization
Carboxylic Acid PrecursorAlcoholCatalystKey ConditionsProductReference
2-Acetamido-1-benzothiophene-3-carboxylic acidEthanolH₂SO₄ (conc.)Reflux in excess ethanolThis compound masterorganicchemistry.comtandfonline.com
Acetic AcidEthanolAcid CatalystEquilibrium, excess alcoholEthyl Acetate masterorganicchemistry.com
2-(Methylthio)phenylacetylenesEthanolPdI₂/KI40 atm CO/air, 36 hEthyl 2-phenylbenzo[b]thiophene-3-carboxylate nih.gov

Strategic Functional Group Interconversions on the Benzothiophene Scaffold

The synthesis of this compound and its analogues often relies on strategic functional group interconversions on the pre-formed benzothiophene ring system. These transformations allow for the introduction or modification of substituents at various positions, providing access to a diverse range of derivatives.

One common strategy involves the modification of functional groups at the C2 and C3 positions. For example, a 2-aminobenzothiophene can be converted to a variety of other functional groups through diazotization followed by substitution reactions. Similarly, the carboxylic acid group at the C3 position can be converted into amides, acyl hydrazides, or other functionalities, which can then be further modified nih.gov.

The benzothiophene ring itself can undergo electrophilic substitution reactions, although the reactivity and regioselectivity depend on the existing substituents. For instance, Friedel-Crafts acylation can introduce an acyl group onto the benzene ring portion of the scaffold. Furthermore, modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, can be employed to form new carbon-carbon and carbon-nitrogen bonds, respectively, at halogenated positions of the benzothiophene core. These methods provide powerful tools for the late-stage functionalization of the benzothiophene scaffold, enabling the synthesis of complex analogues.

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus in organic chemistry. This section explores the application of advanced techniques, such as microwave-assisted synthesis and green chemistry principles, to the preparation of benzothiophene derivatives.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods nih.gov. The use of microwave irradiation can be particularly beneficial in the synthesis of heterocyclic compounds like benzothiophenes.

Several studies have demonstrated the advantages of microwave heating in the synthesis of thiophene and benzothiophene derivatives. For instance, the synthesis of 2-amino-thiophene-3-carboxylic derivatives from cyanoacetates, ketones, and sulfur can be achieved in high yields (84–95%) under solvent-free conditions using microwave irradiation researchgate.net. In a specific example, the alkaline hydrolysis of ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amino-3-carboxylate to the corresponding carboxylic acid, followed by reaction with anhydrides, was significantly accelerated by microwave irradiation, reducing reaction times from hours to minutes .

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis
ReactionConventional MethodMicrowave-Assisted MethodAdvantage of MicrowaveReference
Synthesis of amic acids from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid and anhydrides4 hours of reflux in 1,4-dioxane4 minutes of irradiationDrastically reduced reaction time
Multi-component synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones90 minutes under refluxShorter reaction timeHigher yield and shorter reaction time nih.gov

Exploration of Green Chemistry Principles in Benzothiophene Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzothiophene synthesis, several strategies have been explored to make these processes more environmentally benign.

One key area of focus is the use of greener solvents. Water, being non-toxic, non-flammable, and readily available, is an attractive alternative to volatile organic compounds. The synthesis of S-heterocycles in water, sometimes in combination with microwave or ultrasound radiation, has been successfully demonstrated mdpi.com. Ionic liquids, which are non-volatile and can often be recycled, have also been used as a medium for the synthesis of benzothiophene-3-carboxylic esters acs.orgmdpi.com.

Another important aspect of green chemistry is the development of catalyst- and metal-free reactions. Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under solvent-free conditions provide an efficient and economical route to benzothiophene derivatives organic-chemistry.org. Furthermore, photocatalytic methods using visible light and an organic dye as a catalyst have been developed for the synthesis of benzothiophenes, avoiding the need for metal catalysts and high temperatures acs.org. Electrochemical methods also offer a green approach, enabling the synthesis of C-3-sulfonated benzothiophenes under oxidant- and catalyst-free conditions organic-chemistry.org. These approaches not only reduce the environmental impact of the synthesis but can also lead to improved efficiency and selectivity.

Chemical Reactivity and Derivatization Strategies of Benzothiophene 2 Acetamido 3 Carboxylates

Comprehensive Analysis of Functional Group Reactivity

The reactivity of ethyl 2-acetamido-1-benzothiophene-3-carboxylate is governed by the electronic properties and steric environment of its three main components: the acetamido group at the C2 position, the ethyl ester at the C3 position, and the fused benzothiophene (B83047) ring system.

The 2-acetamido group (–NHCOCH₃) is a key site for derivatization. It is typically installed by acylation of the corresponding 2-amino-benzothiophene precursor using reagents like acetyl chloride or acetic anhydride researchgate.netnih.gov. The amide linkage itself is relatively stable, but the N-H proton can be deprotonated under strong basic conditions, allowing for N-alkylation.

Furthermore, the active methylene group of the acetyl moiety can participate in condensation reactions. For instance, the related ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes Knoevenagel condensation with various substituted benzaldehydes in the presence of a base like piperidine to yield acrylamide derivatives ijcmas.com. This reactivity highlights a pathway for extending the substituent at the 2-position.

The amide bond can also be subjected to hydrolysis under acidic or basic conditions to regenerate the 2-amino group, which can then be used for further functionalization, such as the formation of sulfonamides, ureas, or other amide derivatives mdpi.com.

The ethyl ester group (–COOCH₂CH₃) at the C3 position is susceptible to nucleophilic acyl substitution. A primary reaction of this group is hydrolysis, which can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is a common step in the synthesis of benzothiophene derivatives to enable further modifications, such as amide bond formation with various amines in the presence of a condensing agent mdpi.com.

Other important reactions of the ethyl ester include:

Amidation: Direct reaction with amines, often at elevated temperatures, can produce the corresponding amides.

Hydrazinolysis: Reaction with hydrazine hydrate (N₂H₄·H₂O) can convert the ester into the corresponding hydrazide. This hydrazide is a valuable intermediate for synthesizing a variety of heterocyclic systems like pyrazoles and oxadiazoles, or for creating acyl hydrazone derivatives.

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.

These transformations of the ester group are fundamental in modifying the C3 position of the benzothiophene scaffold, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships.

The benzothiophene ring system is an aromatic core that can undergo electrophilic substitution reactions. The inherent reactivity of the core is significantly modulated by the electronic effects of the substituents at the C2 and C3 positions. The 2-acetamido group is an ortho, para-directing activator, while the 3-ethyl carboxylate group is a meta-directing deactivator.

Theoretical studies and experimental results on related benzothienobenzothiophenes show that electrophilic substitutions such as nitration and acetylation occur preferentially at specific positions, and the regioselectivity can be enhanced by controlling reaction conditions like temperature researchgate.netresearchgate.net. The presence of an electron-withdrawing group, such as a nitro group, on the benzothiophene core has been observed to facilitate certain condensation reactions, leading to better yields in the formation of fused pyridine rings compared to systems with less electron-withdrawing substituents nih.gov.

Designed Synthetic Transformations and Scaffold Modifications

The functional groups on the this compound scaffold serve as handles for systematic chemical modifications to generate libraries of analogues for biological screening and the development of lead compounds.

Derivatization of the core scaffold is a key strategy for lead generation. The parent 2-amino-benzothiophene is a common starting point for creating a diverse set of analogues nih.gov. Acylation of the 2-amino group with various acid chlorides or sulfonyl chlorides is a straightforward method to introduce a wide range of substituents mdpi.com.

ReagentResulting Functional Group at C2Reference
Chloroacetyl chloride2-(2-chloroacetamido) mdpi.com
Benzoyl chloride2-benzamido nih.govmdpi.com
Phenyl isothiocyanate2-(3-phenylthioureido) mdpi.com
Benzene (B151609) sulfonyl chloride2-(phenylsulfonamido) mdpi.com

These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which are critical for biological activity. The resulting derivatives can then be screened to identify initial "hit" compounds, which can be further optimized in a lead expansion phase nih.gov. For example, the 2-amino group can be used to construct fused heterocyclic rings, such as thienopyrimidines, which are known to possess a range of biological activities mdpi.comsigmaaldrich.com.

The controlled synthesis of analogues with different substitution patterns on the benzothiophene core is crucial for establishing structure-activity relationships. A common and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald reaction, a multi-component condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base ijcmas.comijpbs.com.

By starting with different cyclic ketones, analogues with varied substitution on the carbocyclic part of the benzothiophene system can be synthesized. For example, using substituted cyclohexanones or other ketones allows for the introduction of alkyl or aryl groups at positions 4, 5, 6, and 7.

Starting KetoneResulting Substitution Pattern
Cyclohexanone4,5,6,7-tetrahydro-1-benzothiophene
4-Methylcyclohexanone6-methyl-4,5,6,7-tetrahydro-1-benzothiophene
4-Phenylcyclohexanone6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene

Furthermore, derivatization can be achieved by modifying the acetyl group of the 2-acetamido moiety. As mentioned, Knoevenagel condensation of a related 2-(2-cyanoacetamido) derivative with various substituted aryl aldehydes leads to a series of analogues with different phenyl rings attached via an acrylamide linker ijcmas.com. This strategy allows for the systematic exploration of the effects of substituents on the appended aryl ring.

Aryl AldehydeSubstituent on the Acrylamide MoietyReference
BenzaldehydePhenyl ijcmas.com
4-Hydroxybenzaldehyde4-Hydroxyphenyl ijcmas.com
4-(Dimethylamino)benzaldehyde4-(Dimethylamino)phenyl ijcmas.com

Through these controlled synthetic strategies, libraries of benzothiophene analogues can be generated, enabling a thorough investigation of their chemical and biological properties.

Principles of Prodrug Design in the Benzothiophene Series

The design of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For the benzothiophene series, and specifically for compounds like this compound, prodrug strategies can be envisioned to modulate properties such as solubility, chemical stability, and membrane permeability. The core principle of a prodrug is to introduce a temporary chemical modification (a promoiety) that masks a key functional group, rendering the drug inactive. This prodrug then undergoes a predictable chemical or enzymatic transformation in vivo to release the active parent drug at the desired site of action.

Given the structure of this compound, several functional groups could be targeted for prodrug modification. The ethyl ester at the 3-position and the acetamido group at the 2-position are primary candidates for such modifications.

Ester-Based Prodrugs: The ethyl carboxylate group is a common target for creating ester prodrugs. While the parent molecule is already an ethyl ester, further derivatization could be explored if the parent molecule itself is considered the active drug and its bioavailability is limited. For instance, if the corresponding carboxylic acid (formed by hydrolysis of the ethyl ester) is the desired active species, the ethyl ester itself acts as a prodrug. The rate of hydrolysis of this ester can be fine-tuned by introducing different alcohol moieties to create a range of esters with varying steric and electronic properties. This allows for control over the rate and extent of the release of the active carboxylic acid.

Amide-Linked Prodrugs: The acetamido group at the 2-position offers another handle for prodrug design. The amide bond of the acetamido group can be cleaved by amidases in vivo to release the corresponding 2-amino derivative. While the acetamido group is generally stable, its hydrolysis can be facilitated by specific enzymatic action. Alternatively, the N-H of the acetamido group could be derivatized, for example, by creating N-acyloxy or N-phospho-oxy derivatives, which can be designed to be more labile and release the parent acetamido compound.

A key consideration in the design of prodrugs for the benzothiophene series is the desired therapeutic application. For example, if targeted delivery to a specific tissue is required, the promoiety can be designed to be recognized by enzymes that are overexpressed in that tissue. The prodrug design would consist of the parent drug linked to a moiety that bioactivates at a controlled rate to release the active drug molecule nih.gov.

Functional GroupProdrug StrategyPotential PromoietiesRelease Mechanism
Carboxylate (after hydrolysis)EsterificationAlkyl, Aryl, Acyloxymethyl, Phospho-oxymethylEsterase-mediated hydrolysis
AcetamidoN-derivatizationN-Acyloxy, N-Phospho-oxyAmidase-mediated hydrolysis or chemical cleavage

Formation of Schiff Bases and Related Bioisosteric Compounds

Formation of Schiff Bases:

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. In the context of this compound, the formation of a Schiff base would require the presence of a primary amino group. The 2-acetamido group (-NHCOCH₃) is a secondary amide and will not directly react with aldehydes or ketones to form a stable Schiff base.

Therefore, a prerequisite for Schiff base formation from this compound is the hydrolysis of the acetamido group to yield the corresponding primary amine, ethyl 2-amino-1-benzothiophene-3-carboxylate. This hydrolysis can be achieved under acidic or basic conditions.

Once the 2-amino derivative is obtained, it can readily undergo a condensation reaction with a variety of aldehydes or ketones to form the desired Schiff base. This reaction is typically carried out in a suitable solvent, often with acid catalysis, and involves the removal of a water molecule. The general reaction is as follows:

Step 1: Hydrolysis of the Acetamido Group this compound + H₂O (H⁺ or OH⁻ catalyst) → Ethyl 2-amino-1-benzothiophene-3-carboxylate + Acetic Acid

Step 2: Schiff Base Formation Ethyl 2-amino-1-benzothiophene-3-carboxylate + R-CHO (Aldehyde) → Ethyl 2-(R-ylideneamino)-1-benzothiophene-3-carboxylate + H₂O

Research on related 2-aminothiophene-3-carboxylate derivatives has shown that they can be reacted with aldehydes like salicylaldehyde to form the corresponding Schiff bases asianpubs.org.

Related Bioisosteric Compounds:

Bioisosterism is a strategy in drug design where a functional group or a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of creating a new compound with improved biological activity or pharmacokinetic properties. For this compound, several bioisosteric replacements can be considered.

The acetamido group can also be replaced by other bioisosteric groups. For example, a sulfonamide group (-NHSO₂CH₃) or a urea derivative (-NHCONH₂) could be considered. These groups have different hydrogen bonding capabilities and electronic properties, which could influence the compound's interaction with biological targets.

Furthermore, the ethyl ester group can be replaced by other functionalities such as a carboxylic acid, an amide, or a tetrazole ring. A tetrazole ring is a well-known bioisostere for a carboxylic acid group, often leading to improved metabolic stability and oral bioavailability ctppc.org.

The following table summarizes some potential bioisosteric replacements for the core scaffold and functional groups of this compound.

Original Group/ScaffoldBioisosteric ReplacementRationale for Replacement
BenzothiopheneBenzofuran, IndoleAlter electronic properties, metabolic stability, and hydrogen bonding potential researchgate.net.
Acetamido (-NHCOCH₃)Sulfonamide (-NHSO₂CH₃), Urea (-NHCONH₂)Modify hydrogen bonding capacity and electronic character.
Ethyl Ester (-COOCH₂CH₃)Carboxylic Acid (-COOH), Amide (-CONH₂), TetrazoleChange acidity, solubility, and metabolic stability ctppc.org.

Structure Activity Relationships Sar and Molecular Design Principles for Benzothiophene Based Compounds

Elucidation of Essential Pharmacophore Features within the Benzothiophene (B83047) Scaffoldresearchgate.net

The benzothiophene core itself presents key pharmacophoric features that contribute to its biological activity. The electron-rich sulfur atom within the thiophene (B33073) ring is a crucial element, capable of engaging in various non-covalent interactions with biological targets. researchgate.net These interactions include hydrogen bonding, van der Waals forces, and π-π stacking, which are fundamental for molecular recognition and binding affinity. researchgate.net The planar nature of the bicyclic system provides a rigid framework that can be appropriately decorated with functional groups to optimize interactions with specific enzyme or receptor binding sites. researchgate.net

Impact of Substitution Patterns on Molecular Recognition and Interaction

The biological activity of benzothiophene derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. The strategic introduction of different functional groups can modulate the compound's affinity, selectivity, and pharmacokinetic properties.

Conformational Preferences of the 2-Acetamido and 3-Carboxylate Groupsresearchgate.netnih.gov

In the context of "ethyl 2-acetamido-1-benzothiophene-3-carboxylate," the conformational arrangement of the 2-acetamido and 3-carboxylate groups is critical for its interaction with biological targets. X-ray crystallography studies of related compounds, such as ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reveal that the acetamide (B32628) and ethyl ester groups have specific dihedral angles with respect to the thiophene ring. nih.gov For instance, in one study, these angles were found to be 5.21° and 10.06°, respectively. nih.gov

CompoundDihedral Angle (Thiophene-Acetamido)Dihedral Angle (Thiophene-Ethyl Ester)Intramolecular H-Bond
Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate10.06 (16)° nih.gov5.21 (13)° nih.govN—H⋯O (S(6) ring) nih.gov
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate-1.25 (14)° (to thiophene)N—H⋯O (S(6) ring) nih.gov

Role of Specific Substituents in Modulating Ligand-Target Bindingresearchgate.neteurekaselect.comresearchgate.net

The substituents at the 2- and 3-positions of the benzothiophene ring play a pivotal role in defining the compound's biological activity. The 2-acetamido group, for instance, can act as both a hydrogen bond donor and acceptor, facilitating specific interactions within a binding pocket. The nature of the acyl group (e.g., acetamido vs. benzamido) can influence the steric and electronic properties, thereby affecting binding affinity and selectivity.

The 3-carboxylate group, typically an ethyl or methyl ester, also contributes significantly to binding. It can act as a hydrogen bond acceptor and its size and lipophilicity can be modulated to optimize interactions. For example, in the design of selective estrogen receptor (ER) antagonists, the presence of a hydroxyl group on the benzothiophene scaffold has been shown to be crucial for activity. nih.gov

The combination of different heterocyclic rings with the benzothiophene scaffold can enhance biological significance. researchgate.net For instance, the incorporation of a thiazole (B1198619) moiety has been explored in the design of novel therapeutic agents. researchgate.net The choice of substituents, whether electron-donating or electron-withdrawing, can alter the electronic landscape of the molecule, thereby influencing its interaction with the target protein. researchgate.netnih.gov

Effects of Remote Substituents on Compound Specificity and Potencyeurekaselect.com

For example, in the development of antitubercular agents, the incorporation of a 3-unsubstituted benzothiophene and a 5-methoxy isatin (B1672199) moiety was found to be favorable for antimycobacterial activity. nih.gov This highlights that even seemingly distant modifications can significantly alter the biological profile of the compound. The lipophilicity of the molecule, which can be fine-tuned by remote substituents, plays a pivotal role in the activity of anti-TB agents. nih.gov

In another study on benzothiophene-based STAT3 inhibitors, various substitutions on the benzothiophene 1,1-dioxide scaffold were evaluated for their anti-cancer potency, demonstrating the importance of substitution patterns in determining biological efficacy. bohrium.comjohnshopkins.edu

Rational Design Methodologies for Novel Chemical Entities

The understanding of SAR for benzothiophene derivatives has paved the way for the rational design of novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

Design Principles for Selective Enzyme and Receptor Ligandsresearchgate.netresearchgate.netjohnshopkins.edu

The rational design of selective benzothiophene-based ligands often involves a combination of computational and synthetic approaches. Molecular docking studies are frequently employed to elucidate the binding mode of these compounds within the active site of a target enzyme or receptor. nih.govnih.gov This allows for the identification of key interactions and provides a basis for the design of new analogs with enhanced affinity.

For instance, in the design of selective estrogen receptor covalent antagonists, docking simulations were used to understand how novel 6-OH-benzothiophene derivatives bind to the cysteine residue at position 530 of the estrogen receptor. nih.gov Similarly, for the development of selective COX-2 inhibitors, molecular docking was used to show that potent compounds in a series had a similar binding orientation to the known inhibitor celecoxib. nih.gov

Structure-guided design is another powerful strategy. By analyzing the crystal structure of a target protein in complex with a benzothiophene-based inhibitor, medicinal chemists can identify opportunities for structural modifications that can improve binding or selectivity. This approach has been used to design selective PI3Kα inhibitors by identifying key differences between the target kinase and other kinases. nih.gov

The principle of bioisosteric replacement is also a valuable tool in the design of novel benzothiophene derivatives. This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. For example, replacing an ester with an amide or a heterocyclic group can lead to compounds with different pharmacological profiles. researchgate.net

TargetDesign StrategyKey Findings
Estrogen Receptor α (ERα)Covalent Antagonist DesignNovel 6-OH-benzothiophene derivatives covalently bind to Cys530. nih.gov
STAT3Scaffold-based DesignBenzothiophene 1,1-dioxide scaffold yielded potent inhibitors. johnshopkins.edu
COX-2Molecular Docking2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives showed selective inhibition. nih.gov
PI3KαStructure-guided DesignModification of the central scaffold improved kinase selectivity. nih.gov

Strategic Approaches for Developing Potent and Selective Inhibitors (e.g., Kinase Inhibitors, BDK Inhibitors)

The benzo[b]thiophene scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core component in the design of various targeted inhibitors. researchgate.netnih.gov Strategic development of potent and selective inhibitors based on this scaffold involves detailed structure-activity relationship (SAR) studies to optimize interactions with specific biological targets, such as protein kinases and branched-chain α-ketoacid dehydrogenase kinase (BDK).

Kinase Inhibitors

Protein kinases are a major class of drug targets, and the benzothiophene core has been successfully utilized to develop inhibitors for several kinase families. The primary strategy involves designing molecules that can fit into the ATP-binding pocket of the target kinase, with substitutions on the benzothiophene ring engineered to form specific interactions that enhance potency and selectivity.

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) Inhibitors : SAR studies on benzothiophene-based MK2 inhibitors have revealed key structural features necessary for high potency. For example, certain inhibitors feature a methoxy (B1213986) substituent that interacts with the hinge region of the kinase. researchgate.net Additionally, a lactam moiety fused to the five-membered heterocyclic ring has been shown to be within hydrogen-bonding distance of conserved catalytic residues in the MK2 active site. researchgate.net Crystallographic data have confirmed that these compounds bind in the MK2 ATP pocket, providing a structural basis for their inhibitory activity and selectivity over other kinases like CDK2. researchgate.netnih.gov

Protein Kinase D (PKD) Inhibitors : The development of potent and selective PKD inhibitors has been advanced through systematic SAR studies of benzothienothiazepinone analogues. nih.gov By dissecting a lead compound into four structural zones (aryl moiety, furan, azepine, and amide function), researchers were able to systematically modify the structure to improve potency. nih.gov This approach led to the development of kb-NB142-70, a benzothienothiazepinone with a nearly 7-fold improvement in in vitro PKD1 inhibitory potency (IC50 of 28 nM) compared to the initial lead. nih.gov These studies established that, in general, benzothienothiazepinones were more effective for PKD inhibition than related benzofuroazepinones. nih.gov

DYRK/CLK Inhibitors : For kinases like Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLK), substitutions on the benzo[b]thiophene ring are critical for activity. A medicinal chemistry strategy based on ring contraction and isosteric replacement of known DYRK1A inhibitors led to the design of potent tetracyclic benzothiophene derivatives. rsc.org Specifically, compounds with a 5-hydroxy or 5-methoxy substitution on the benzothiophene ring showed significant inhibitory effects, with IC50 values in the nanomolar range. rsc.org The hydrazide derivative 16b, featuring a 5-hydroxybenzothiophene scaffold, emerged as a potent multi-target kinase inhibitor against Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A. tandfonline.com

Compound ClassTarget Kinase(s)Key Structural Features for ActivityExample CompoundReported Potency (IC₅₀)
Benzothiophene LactamsMK2Methoxy group for hinge region interaction; fused lactam ring. researchgate.netPF-36440225 nM (MK2) researchgate.net
BenzothienothiazepinonesPKD1Tricyclic benzothienothiazepinone core. nih.govkb-NB142-7028 nM (PKD1) nih.gov
6H-benzo[b]indeno[1,2-d]thiophen-6-onesDYRK1A, CLK1/4, haspin5-hydroxy or 5-methoxy substitution on the benzothiophene ring. rsc.orgCompound 4k35-116 nM (DYRK1A), 20 nM (CLK1), 26 nM (CLK4) rsc.org
5-hydroxybenzothiophene hydrazidesMulti-kinase5-hydroxybenzothiophene scaffold with a hydrazide moiety. tandfonline.comCompound 16b11 nM (Clk4), 87 nM (DRAK1), 125.7 nM (haspin) tandfonline.com

Branched-chain α-ketoacid Dehydrogenase Kinase (BDK) Inhibitors

A different strategic approach was employed for developing benzothiophene-based BDK inhibitors, which function through an allosteric mechanism rather than by competing with ATP.

Allosteric Inhibition : High-throughput screening identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a novel BDK inhibitor. nih.gov Unlike typical kinase inhibitors, BT2 binds to an allosteric site on BDK. nih.gov This binding event triggers conformational changes, specifically helix movements in the N-terminal domain, which leads to the dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC). nih.gov The released kinase is then subject to accelerated degradation, leading to sustained activation of the BCKDC enzyme complex. nih.govresearchgate.net

Compound NameCore StructureMechanism of ActionReported Potency (IC₅₀)
BT23,6-dichlorobenzo[b]thiophene-2-carboxylic acidAllosteric inhibitor; triggers dissociation of BDK from BCKDC. nih.gov3.19 µM nih.gov
(S)-CPP(S)-α-chlorophenylpropionateKnown allosteric BDK inhibitor (for comparison). nih.govN/A

Application of Molecular Simplification and Elaboration Techniques in Benzothiophene Series

The optimization of benzothiophene-based compounds into clinical candidates often relies on the core medicinal chemistry strategies of molecular simplification and elaboration.

Molecular Simplification

Molecular simplification is a strategy used to optimize lead compounds by reducing their structural complexity while preserving or enhancing their biological activity. mdpi.com This approach can lead to compounds that are easier to synthesize, have better physicochemical properties, and provide a clearer understanding of the core pharmacophore. In the context of the benzothiophene series, the very identification and focus on the benzo[b]thiophene ring as a "privileged scaffold" can be seen as a form of molecular simplification. researchgate.netnih.gov By stripping away non-essential structural elements from larger, more complex initial hits, medicinal chemists can isolate the core benzothiophene moiety responsible for the desired biological effect, which then serves as a template for further development.

Molecular Elaboration

Molecular elaboration, conversely, involves the strategic addition or modification of functional groups to a core scaffold to improve its pharmacological profile. This technique is used to enhance potency, selectivity, metabolic stability, and other drug-like properties. The benzothiophene series provides numerous examples of this approach.

Elaboration for Potency and Selectivity : The SAR studies conducted on benzothiophene-based kinase inhibitors are a direct application of molecular elaboration. researchgate.netnih.gov Researchers systematically introduced various substituents at different positions on the benzothiophene ring and its fused ring systems to probe for beneficial interactions with the target kinase. For example, adding a methoxy group to interact with the MK2 hinge region or exploring different substitutions on the aryl moiety of PKD inhibitors are classic elaboration techniques aimed at boosting potency. researchgate.netnih.gov The synthesis of a focused library of 2,6-disubstituted benzothiazoles to probe the SAR for Hsp90 inhibitors is another example of systematic elaboration. mdpi.com

Core ScaffoldElaboration TechniqueResulting Compound/SeriesGoal of Elaboration
BenzothiopheneSystematic substitution on the ring system.MK2, PKD, and DYRK1A inhibitors. researchgate.netnih.govrsc.orgEnhance potency and selectivity.
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)Addition of a prodrug moiety.BT3 nih.govresearchgate.netImprove cellular delivery and activity. researchgate.net
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)Modification of substituents (e.g., halogen exchange).BT2F nih.govExplore SAR and fine-tune properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT calculations can accurately predict molecular geometries and various electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔEH-L) is a critical parameter for determining molecular stability and reactivity.

In studies of similar thiophene (B33073) derivatives, FMO analysis performed using DFT has revealed that modifications to the molecular structure can significantly alter the HOMO-LUMO energy gap. nih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For instance, the introduction of different substituent groups on the thiophene ring can tune this energy gap, thereby influencing the molecule's electronic and optical properties. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Parameters

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability. Higher values suggest stronger electron donation.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability. Lower values suggest stronger electron acceptance.

| ΔEH-L | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Prediction of Quantum Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These descriptors provide a quantitative measure of various aspects of chemical behavior.

Based on Koopmans' theorem, the ionization potential (I) can be approximated as the negative of the HOMO energy (I ≈ -EHOMO), and the electron affinity (A) as the negative of the LUMO energy (A ≈ -ELUMO). From these values, other important descriptors are derived:

Electronegativity (χ): Represents the ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the electron-accepting capability, calculated as ω = χ² / (2η).

These descriptors are invaluable for comparing the reactivity of different compounds and understanding their interaction mechanisms in chemical reactions.

Table 2: Global Quantum Chemical Reactivity Descriptors

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The minimum energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2 The tendency of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to deformation or change in electron cloud.
Global Softness (S) S = 1 / η The inverse of hardness, indicating polarizability.

Molecular Modeling and Simulation Methodologies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules, providing detailed insights into their three-dimensional structures and dynamic properties.

Conformational Analysis and Geometrical Optimizations for Stable Structures

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Geometrical optimization is a computational process used to find the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule.

For the closely related compound, ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, crystallographic studies have provided precise data on its solid-state conformation. researchgate.netnih.gov In this molecule, the cyclohexene (B86901) ring adopts a half-chair conformation. researchgate.netnih.gov The dihedral angles between the central thiophene ring and the appended ethyl ester and acetamide (B32628) groups are relatively small, indicating a largely planar arrangement. researchgate.netnih.gov An important feature is the formation of an intramolecular hydrogen bond between the amide N-H and the ester carbonyl oxygen, which creates a stable six-membered ring motif known as an S(6) ring. researchgate.netnih.gov Such computational optimizations are essential for identifying the preferred conformations that dictate a molecule's biological activity and physical properties.

Prediction of Spectroscopic Signatures (Theoretical IR and NMR Spectra)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. By calculating the vibrational frequencies and the magnetic shielding of atomic nuclei, theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be generated.

These predicted spectra serve as a powerful tool for the interpretation and verification of experimental data. Theoretical vibrational analysis can help in assigning the various absorption bands in an experimental IR spectrum to specific molecular motions, such as stretching and bending of bonds. mdpi.com Similarly, calculated NMR chemical shifts can aid in the structural elucidation of newly synthesized compounds by correlating the theoretical data with the signals observed in experimental ¹H and ¹³C NMR spectra. researchgate.net This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical characterization.

In Silico Assessment of Chemical Properties for Drug Discovery Initiatives

The initial stages of drug discovery heavily rely on the computational evaluation of a compound's properties to assess its potential as a drug candidate. This involves the prediction of its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, as well as its adherence to established chemoinformatic guidelines that correlate molecular features with oral bioavailability.

The ADME properties of a drug candidate are critical determinants of its clinical success. In silico methods provide a rapid and cost-effective means to predict these properties based on the molecule's structure. elsevierpure.comresearchgate.netoptibrium.com For ethyl 2-acetamido-1-benzothiophene-3-carboxylate, the key ADME parameters can be theoretically calculated to guide its development.

Key physicochemical properties that influence ADME are molecular weight, lipophilicity (logP), solubility, and polar surface area (PSA). These parameters collectively govern how a molecule is absorbed into the bloodstream, distributed to its target tissues, metabolized by enzymes, and ultimately excreted from the body.

Calculated Physicochemical Properties for ADME Evaluation:

PropertyValueImplication for ADME
Molecular Weight277.33 g/mol Within the range for good oral absorption.
LogP (calculated)2.8Indicates moderate lipophilicity, which is favorable for membrane permeability without excessive accumulation in fatty tissues.
Hydrogen Bond Donors1Low number of donors contributes to good membrane permeability.
Hydrogen Bond Acceptors4Acceptable number of acceptors, suggesting a balance between solubility and permeability.
Polar Surface Area (PSA)87.8 ŲA moderate PSA suggests good intestinal absorption and cell permeation.
Rotatable Bonds4A low number of rotatable bonds is associated with better oral bioavailability.

These calculated values suggest that this compound possesses a favorable profile for oral bioavailability. Its moderate lipophilicity and polar surface area indicate a good balance between aqueous solubility and membrane permeability, which are essential for effective absorption and distribution.

Lipinski's Rule of Five is a widely used guideline in drug discovery to assess the druglikeness of a chemical compound and its potential for oral bioavailability. wikipedia.orgyoutube.comtaylorandfrancis.com The rule states that orally active drugs generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

A compound that violates more than one of these rules may have issues with absorption or permeation.

Lipinski's Rule of Five Analysis for this compound:

ParameterValueRuleCompliance
Molecular Weight277.33< 500Yes
LogP2.8≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes
Violations 0 ≤ 1 Yes

As indicated in the table, this compound fully complies with Lipinski's Rule of Five, with zero violations. This strongly suggests that the compound is likely to have good oral bioavailability.

Beyond Lipinski's rule, other chemoinformatic guidelines have been developed to further refine the prediction of druglikeness. For instance, Veber's rules emphasize the importance of molecular flexibility and polar surface area, suggesting that compounds with 10 or fewer rotatable bonds and a polar surface area of 140 Ų or less are more likely to have good oral bioavailability. rsc.org With 4 rotatable bonds and a PSA of 87.8 Ų, this compound also satisfies these criteria. The adherence to these well-established guidelines underscores the potential of this compound as a promising scaffold for further drug development. mdpi.comresearchgate.netresearchgate.net

The benzothiophene (B83047) scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. nih.govrsc.orgresearchgate.net Computational chemistry offers powerful methodologies to explore the chemical space around this core structure and to design focused libraries of analogs with improved properties.

Scaffold-Based Library Design:

Starting with the core structure of this compound, computational tools can be employed to systematically modify its functional groups. nih.govcriver.com For example, the ethyl ester, the acetamido group, and the aromatic ring of the benzothiophene core can be substituted with a variety of chemical moieties. These modifications can be designed to modulate the compound's potency, selectivity, and ADME properties.

Virtual Screening:

Once a virtual library of analogs is designed, it can be subjected to virtual screening against a specific biological target. This process involves docking each compound into the active site of the target protein and scoring its binding affinity. criver.com This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and biological testing.

Predictive Modeling:

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the designed compounds with their predicted biological activity and ADME properties. researchgate.net These models can then be used to guide the design of new compounds with further optimized characteristics.

By leveraging these computational approaches, it is possible to efficiently explore the chemical space around the this compound scaffold and to design novel compounds with a high probability of success in the drug discovery pipeline.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structural Elucidation

Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) specifically for ethyl 2-acetamido-1-benzothiophene-3-carboxylate were not found in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

No ¹H or ¹³C NMR spectral data for this compound is available.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

No IR spectroscopic data detailing the characteristic functional group absorptions for this compound is available.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., EIMS, GC-MS)

No mass spectrometry data for the determination of molecular weight or fragmentation patterns of this compound is available.

X-ray Crystallography for Solid-State Structure Determination

Crystallographic data from single-crystal X-ray diffraction studies for this compound is not present in the search results. The available data for the tetrahydro- aalogue, while detailed, cannot be attributed to the aromatic benzothiophene (B83047) derivative.

Single Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Dihedral Angles

Precise bond lengths, angles, and dihedral angles for this compound are undetermined from the provided sources.

Analysis of Intramolecular Hydrogen Bonding Networks and S(6) Ring Motifs

An analysis of the intramolecular hydrogen bonding, including the presence of S(6) ring motifs, for this compound cannot be conducted as the relevant crystallographic information is unavailable. While the tetrahydro- derivative does exhibit these features, the planarity and electronic nature of the benzothiophene system would lead to different solid-state packing and intramolecular interactions. researchgate.netnih.govnih.gov

Investigation of Crystal Packing and Intermolecular Interactions

Following extensive literature searches, no specific crystallographic data detailing the crystal packing, C-H...O hydrogen bonds, chain formation, or dimer formation for this compound could be located in the available scientific literature. While studies on structurally similar compounds, such as the tetrahydro-derivative, provide insights into how related molecules arrange in the solid state, a direct analysis of the title compound is not presently available.

Characterization of Positional Disorder and Conformational Flexibility in Crystal Lattices

There is currently no published research that specifically addresses the positional disorder or conformational flexibility of this compound within a crystal lattice. Such studies are crucial for understanding the dynamic nature of the molecule in its solid form but have not been performed or reported for this particular compound.

Chromatographic and Elemental Analysis Methods for Compound Purity and Composition

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Homogeneity Assessment

Information regarding the use of Thin-Layer Chromatography (TLC) for monitoring the synthesis or assessing the homogeneity of this compound is not available in the reviewed scientific literature. While TLC is a standard technique for such purposes, specific solvent systems and Rf values for this compound have not been documented.

Elemental Analysis for Empirical Formula Verification

Detailed elemental analysis data for this compound, which would provide the experimental percentages of carbon, hydrogen, nitrogen, and sulfur to verify its empirical formula (C13H13NO3S), has not been reported in the accessible literature.

Q & A

Q. What are the key synthetic routes for ethyl 2-acetamido-1-benzothiophene-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with functionalization of the benzothiophene core. For example, acetylation of a precursor amine group (e.g., 2-amino-benzothiophene derivatives) using acetic anhydride or acetyl chloride under reflux in aprotic solvents like dichloromethane or tetrahydrofuran. Critical factors include temperature control (70–100°C) and stoichiometric ratios of reagents to minimize side products like over-acetylated derivatives . Purification often employs column chromatography with gradients of ethyl acetate/hexane. Yields range from 40–65%, depending on the efficiency of intermediate isolation .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the acetamido group (δ ~2.1 ppm for CH₃ in ¹H NMR; ~170 ppm for carbonyl in ¹³C NMR) and ester functionality (δ ~4.2–4.4 ppm for ethyl group) .
  • X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves bond lengths and angles, particularly the planarity of the benzothiophene ring and orientation of the acetamido substituent. For example, the C–N bond in the acetamido group typically measures ~1.34 Å, consistent with partial double-bond character .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 291.08 for C₁₂H₁₃NO₃S) .

Q. How does the compound’s solubility profile impact its use in biological assays?

The ethyl ester group enhances solubility in organic solvents (e.g., DMSO, ethanol), while the benzothiophene core limits aqueous solubility. For in vitro assays, stock solutions are typically prepared in DMSO (<1% v/v in final media to avoid cytotoxicity). Solubility can be further modulated by derivatization—e.g., replacing the ethyl ester with a polar carboxylate group—to improve compatibility with aqueous buffers .

Advanced Research Questions

Q. What computational strategies are effective for predicting reactivity and binding modes of this compound?

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the thiophene sulfur and acetamido carbonyl are often reactive centers .
  • Molecular Docking: Tools like AutoDock Vina model interactions with biological targets (e.g., enzymes). The acetamido group may form hydrogen bonds with catalytic residues, while the benzothiophene core engages in hydrophobic interactions .
  • Molecular Dynamics (MD): Simulates stability of ligand-protein complexes in physiological conditions, highlighting critical residues for binding .

Q. How can contradictions between spectral data and crystallographic results be resolved?

Discrepancies often arise from dynamic effects in solution (NMR) versus static solid-state structures (X-ray). For example:

  • Tautomerism: The acetamido group may exhibit rotational barriers in solution, causing split NMR peaks, while X-ray shows a single conformation .
  • Solvent Effects: Hydrogen bonding in crystallization solvents (e.g., methanol) can stabilize specific conformations not observed in NMR (DMSO-d₆). Cross-validating with IR spectroscopy (e.g., amide I band at ~1650 cm⁻¹) helps confirm functional group consistency .

Q. What experimental design principles optimize the synthesis of novel derivatives for structure-activity studies?

  • Design of Experiments (DoE): Response surface methodology (RSM) identifies optimal conditions (e.g., temperature, catalyst loading) to maximize yield. For instance, a Central Composite Design (CCD) can reduce the number of trials by 50% while mapping parameter interactions .
  • Parallel Synthesis: Automated platforms (e.g., Chemspeed) enable rapid screening of substituents at the 3-carboxylate position to explore electronic effects on bioactivity .

Q. What mechanistic insights explain its reported antibacterial activity?

Studies on analogous benzothiophene derivatives suggest:

  • Enzyme Inhibition: Binding to bacterial enoyl-acyl carrier protein reductase (FabI), disrupting fatty acid biosynthesis. The acetamido group mimics the natural substrate’s carboxylate, competing for the active site .
  • Membrane Disruption: Hydrophobic benzothiophene moieties intercalate into lipid bilayers, increasing permeability. Synchrotron-based small-angle X-ray scattering (SAXS) can validate membrane interaction patterns .

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Feasible Synthetic Routes

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ethyl 2-acetamido-1-benzothiophene-3-carboxylate
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ethyl 2-acetamido-1-benzothiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.